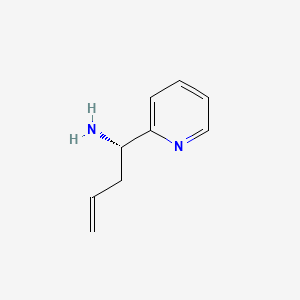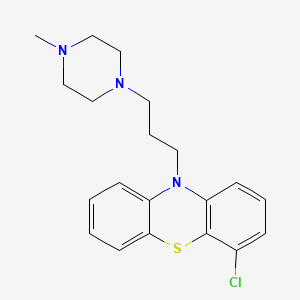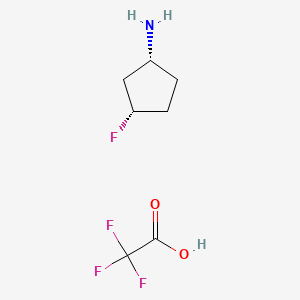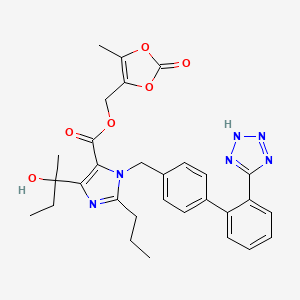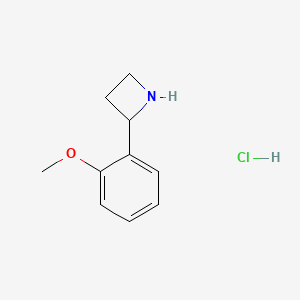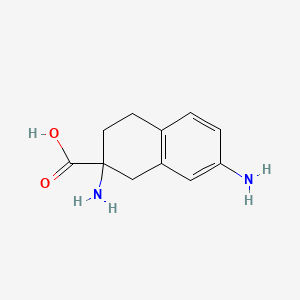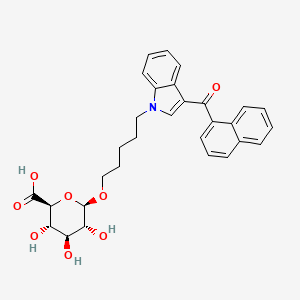
JWH-018 N-(5-Hydroxypentyl)-beta-D-Glucuronid
Übersicht
Beschreibung
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is an analytical reference standard categorized as a synthetic cannabinoid . It is a major urinary metabolite of JWH 018 . The illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis .
Synthesis Analysis
The synthesis of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide involves hydroxylation by cytochrome P450s and subsequent glucuronidation by UDP-glucuronosyltransferases .Molecular Structure Analysis
The molecular formula of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is C30H31NO8 . Its exact mass is 533.20496695 g/mol . The IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid .Chemical Reactions Analysis
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is characterized by monohydroxylation of the N-alkyl chain . In urine samples, it is almost completely glucuronidated .Physical and Chemical Properties Analysis
The molecular weight of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is 533.6 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 10 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Forensische Toxikologie
JWH-018 N-(5-Hydroxypentyl)-beta-D-Glucuronid: wird in der forensischen Toxikologie verwendet, um den Konsum von synthetischen Cannabinoiden nachzuweisen. Es dient als Biomarker in Urinproben für den Konsum von JWH-018 und hilft beim Nachweis dieser Substanz im Drogentest .
Analytische Chemie
Die Verbindung wird in der analytischen Chemie als Referenzmaterial zur Kalibrierung von Instrumenten und Validierung von Methoden, insbesondere in der Massenspektrometrie, verwendet. Dies stellt eine genaue Identifizierung und Quantifizierung von synthetischen Cannabinoiden in verschiedenen Proben sicher .
Pharmakologische Forschung
Forscher untersuchen die pharmakologischen Wirkungen von JWH-018 und seinen Metaboliten, einschließlich This compound, um deren Interaktion mit Cannabinoid-Rezeptoren und potenzielle therapeutische oder nachteilige Wirkungen zu verstehen .
Studien zum Drogenstoffwechsel
Dieser Metabolit ist entscheidend für die Untersuchung des Stoffwechsels von JWH-018. Durch die Analyse, wie JWH-018 abgebaut und ausgeschieden wird, können Wissenschaftler Erkenntnisse über die Pharmakokinetik des Arzneimittels und die potenziellen Risiken im Zusammenhang mit seiner Verwendung gewinnen .
Bewertung der chemischen Sicherheit
This compound: wird in der Bewertung der chemischen Sicherheit verwendet, um die Umwelt- und Gesundheitsrisiken zu beurteilen, die von synthetischen Cannabinoiden ausgehen. Der Nachweis in biologischen Proben hilft, die Expositionsniveaus und die potenzielle Toxizität zu beurteilen .
Entwicklung von therapeutischen Wirkstoffen
Das Verständnis der Struktur und Aktivität von synthetischen Cannabinoiden und deren Metaboliten kann zur Entwicklung neuer therapeutischer Wirkstoffe beitragen, die das Endocannabinoid-System für verschiedene Erkrankungen ansprechen .
Bildungszwecke
In akademischen Einrichtungen wird die Verbindung für Bildungszwecke verwendet und bietet ein praktisches Beispiel für Studenten, die etwas über den Drogenstoffwechsel, die forensische Analyse und die Auswirkungen von synthetischen Drogen auf die Gesellschaft lernen .
Rechtliche und regulatorische Compliance
This compound: spielt eine Rolle bei der rechtlichen und regulatorischen Compliance, da seine Identifizierung in Proben zur Durchsetzung von Gesetzen und Vorschriften in Bezug auf die Verwendung und den Vertrieb von kontrollierten Substanzen verwendet werden kann .
Wirkmechanismus
Target of Action
The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Biochemical Pathways
The compound is a major urinary metabolite of JWH 018, based on the metabolism of similar cannabimimetics . Metabolites are the intermediates and products of metabolism. The term metabolite is usually restricted to small molecules. Metabolites have various functions, including fuel, structure, signaling, stimulatory and inhibitory effects on enzymes, catalytic activity of their own (usually as a cofactor to an enzyme), defense, and interactions with other organisms (e.g. pigments, odorants, and pheromones) .
Pharmacokinetics
The compound is a major urinary metabolite of JWH 018 . This suggests that it is excreted in the urine after metabolism.
Result of Action
The compound is a neutral antagonist at CB1 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound interferes with the action of the CB1 receptors .
Zukünftige Richtungen
The future directions of research on JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide could involve further investigation into its pharmacokinetics, metabolism, and toxicology. More studies are also needed to understand its biological activity, especially considering its antagonistic activity at CB1Rs .
Biochemische Analyse
Biochemical Properties
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide: plays a significant role in biochemical reactions as a metabolite of JWH 018. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation of JWH 018 to form this metabolite. This interaction is crucial for the detoxification and excretion of JWH 018 from the body .
Cellular Effects
The effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cannabinoid receptors CB1 and CB2, leading to alterations in intracellular signaling cascades. These effects can result in changes in gene expression and metabolic processes within the cells .
Molecular Mechanism
The molecular mechanism of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide involves its binding interactions with cannabinoid receptors and other biomolecules. This compound acts as a neutral antagonist at the CB1 receptor, inhibiting the receptor’s activity. Additionally, it may influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. These interactions lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this metabolite remains stable under specific storage conditions, but it may degrade over time if not stored properly. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to alterations in cellular processes .
Dosage Effects in Animal Models
The effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxic or adverse effects at high doses include alterations in cellular metabolism and potential toxicity to specific cell types .
Metabolic Pathways
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide: is involved in various metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes its formation from JWH 018. This compound may also affect metabolic flux and metabolite levels within cells. The glucuronidation process is essential for the detoxification and excretion of synthetic cannabinoids from the body .
Transport and Distribution
The transport and distribution of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it may accumulate or be metabolized further. The interactions with transporters and binding proteins influence its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this metabolite can affect its interactions with other biomolecules and its overall activity within the cell .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8/c32-24(21-13-8-10-18-9-2-3-11-19(18)21)22-17-31(23-14-5-4-12-20(22)23)15-6-1-7-16-38-30-27(35)25(33)26(34)28(39-30)29(36)37/h2-5,8-14,17,25-28,30,33-35H,1,6-7,15-16H2,(H,36,37)/t25-,26-,27+,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKIVNZXCRDEV-NEOPOEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017860 | |
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-55-9 | |
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



